4-Fluoro-3-methylbenzylmagnesium chloride

Catalog No.
S6621732
CAS No.
1187164-30-2
M.F
C8H8ClFMg
M. Wt
182.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylbenzylmagnesium chloride

CAS Number

1187164-30-2

Product Name

4-Fluoro-3-methylbenzylmagnesium chloride

IUPAC Name

magnesium;1-fluoro-4-methanidyl-2-methylbenzene;chloride

Molecular Formula

C8H8ClFMg

Molecular Weight

182.90 g/mol

InChI

InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JOEMLDNCHLFRND-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)[CH2-])F.[Mg+2].[Cl-]

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])F.[Mg+2].[Cl-]

4-Fluoro-3-methylbenzylmagnesium chloride is an organomagnesium compound with the molecular formula C8H8ClFMgC_8H_8ClFMg and a molecular weight of approximately 182.91 g/mol. It is categorized as a Grignard reagent, which is widely utilized in organic synthesis for the formation of carbon-carbon bonds. This compound features a fluoro-substituted aromatic ring, which contributes to its reactivity and potential applications in various

Reactivity and Applications in Organic Synthesis

The key functional group in 4-F-3-Me-BnMgCl is the C-Mg bond. This bond readily reacts with various organic electrophiles, forming new carbon-carbon bonds. The specific reactivity of 4-F-3-Me-BnMgCl depends on several factors, including:

  • The presence of the fluorine atom: The fluorine atom at the 4th position is an electron-withdrawing group. This weakens the C-Mg bond slightly, making the reagent more reactive compared to a non-fluorinated benzyl Grignard reagent [].
  • The presence of the methyl group: The methyl group at the 3rd position is an electron-donating group. This can influence the regioselectivity of the reaction with electrophiles, directing the new carbon-carbon bond formation to the opposite (para) position relative to the methyl group [].

Due to this unique combination of functionalities, 4-F-3-Me-BnMgCl finds applications in various organic synthesis reactions, including:

  • Preparation of substituted benzyl alcohols: By reacting 4-F-3-Me-BnMgCl with carbonyl compounds (aldehydes or ketones), one can obtain primary or secondary alcohols with a 4-fluoro-3-methylbenzyl substituent [].
  • Synthesis of biaryl compounds: Grignard reagents can react with aryl or vinyl halides to form biaryl (two aromatic rings linked by a carbon-carbon bond) compounds. 4-F-3-Me-BnMgCl can be used to introduce the 4-fluoro-3-methylbenzyl group into biaryl structures [].
  • Formation of alkenes: Under specific reaction conditions, 4-F-3-Me-BnMgCl can react with certain types of unsaturated compounds to form alkenes (compounds containing carbon-carbon double bonds) with the 4-fluoro-3-methylbenzyl moiety [].

As a Grignard reagent, 4-fluoro-3-methylbenzylmagnesium chloride participates in several key reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols after hydrolysis.
  • Formation of Alcohols: When reacted with esters, it can lead to the formation of tertiary alcohols.
  • Coupling Reactions: It can engage in coupling reactions with electrophiles, enabling the synthesis of more complex organic molecules.

The reactivity of this compound is enhanced due to the presence of the fluorine atom, which can influence both the electronic properties and steric factors during chemical transformations.

4-Fluoro-3-methylbenzylmagnesium chloride is typically synthesized through the reaction of 4-fluoro-3-methylbenzyl chloride with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

4 Fluoro 3 methylbenzyl chloride+Mg4 Fluoro 3 methylbenzylmagnesium chloride\text{4 Fluoro 3 methylbenzyl chloride}+\text{Mg}\rightarrow \text{4 Fluoro 3 methylbenzylmagnesium chloride}

This method requires careful handling due to the reactivity of Grignard reagents with moisture and air.

The primary applications of 4-fluoro-3-methylbenzylmagnesium chloride include:

  • Organic Synthesis: Used as a nucleophile in various organic reactions to form new carbon-carbon bonds.
  • Pharmaceutical Chemistry: Potential use in synthesizing fluorinated pharmaceuticals due to its unique properties.
  • Material Science: May have applications in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with 4-fluoro-3-methylbenzylmagnesium chloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Fluorobenzylmagnesium chlorideC7H6ClFMgC_7H_6ClFMgLacks methyl group; simpler structure
3-Fluorobenzylmagnesium chlorideC7H6ClFMgC_7H_6ClFMgDifferent position of fluorine; influences reactivity
4-Methylbenzylmagnesium chlorideC8H10ClMgC_8H_{10}ClMgNo fluorine; different electronic properties
4-Fluoro-2-methylbenzylmagnesium chlorideC8H8ClFMgC_8H_8ClFMgDifferent methyl position; affects sterics

The uniqueness of 4-fluoro-3-methylbenzylmagnesium chloride lies in its combination of both fluorine and methyl substituents on the benzene ring, which can significantly alter its reactivity compared to other similar compounds. This makes it a valuable reagent in targeted organic synthesis where specific electronic and steric properties are desired.

Hydrogen Bond Acceptor Count

3

Exact Mass

182.0148978 g/mol

Monoisotopic Mass

182.0148978 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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